(6,8-Dibromochroman-3-YL)methanamine
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Overview
Description
(6,8-Dibromochroman-3-YL)methanamine is a chemical compound with the molecular formula C10H11Br2NO and a molecular weight of 321.01 g/mol . . This compound is characterized by the presence of two bromine atoms attached to a chroman ring, which is a derivative of chromane, and a methanamine group attached to the third position of the chroman ring.
Preparation Methods
The synthesis of (6,8-Dibromochroman-3-YL)methanamine can be achieved through several methodsThe reaction conditions typically involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 6 and 8 positions of the chroman ring . The subsequent introduction of the methanamine group can be achieved through reductive amination or other suitable amination reactions .
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
(6,8-Dibromochroman-3-YL)methanamine undergoes various chemical reactions, including:
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in amine derivatives .
Scientific Research Applications
(6,8-Dibromochroman-3-YL)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (6,8-Dibromochroman-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding interactions, which can influence the compound’s binding affinity to target proteins or enzymes . Additionally, the methanamine group can form hydrogen bonds with biological molecules, further modulating the compound’s activity .
Comparison with Similar Compounds
(6,8-Dibromochroman-3-YL)methanamine can be compared with other similar compounds, such as:
(6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride: This compound also contains a bromine atom and a methanamine group, but it has a different core structure (pyridine vs.
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound features a furan ring instead of a chroman ring, but it also contains a methanamine group.
The uniqueness of this compound lies in its specific bromination pattern and the presence of the chroman ring, which can impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H11Br2NO |
---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
(6,8-dibromo-3,4-dihydro-2H-chromen-3-yl)methanamine |
InChI |
InChI=1S/C10H11Br2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h2-3,6H,1,4-5,13H2 |
InChI Key |
SGWPMFUMHIBQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2Br)Br)CN |
Origin of Product |
United States |
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